Technical Monograph: 4-[(2-Propynyloxy)methyl]piperidine Hydrochloride
Technical Monograph: 4-[(2-Propynyloxy)methyl]piperidine Hydrochloride
Executive Summary
4-[(2-Propynyloxy)methyl]piperidine hydrochloride (CAS: 1185300-91-7 ) is a specialized heterocyclic building block characterized by a secondary amine (piperidine) and a terminal alkyne tethered via an ether linkage.[1][2] This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery (FBDD). Its terminal alkyne moiety functions as a bioorthogonal handle, enabling rapid conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry").
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic protocols, and application in high-throughput library generation.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 4-(prop-2-yn-1-yloxymethyl)piperidine hydrochloride |
| CAS Number | 1185300-91-7 |
| Molecular Formula | C₉H₁₅NO · HCl |
| Molecular Weight | 189.68 g/mol (Salt); 153.22 g/mol (Free Base) |
| SMILES | C#COCC1CCNCC1.Cl |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Hexane, Et₂O |
Structural Analysis
The molecule consists of three distinct functional zones:
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Piperidine Ring: A secondary amine acting as a basic pharmacophore, commonly found in GPCR ligands and enzyme inhibitors.
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Ether Linkage: A stable, non-hydrolyzable spacer providing flexibility.
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Terminal Alkyne: A reactive "warhead" for covalent tethering or click chemistry applications.
Synthetic Methodology
Note: The following protocol is synthesized from standard operating procedures for piperidine etherification, optimized for high yield and purity.
Retrosynthetic Analysis
The synthesis relies on the Williamson Ether Synthesis strategy, utilizing N-protection to prevent amine alkylation.
Pathway:
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Protection: 4-Piperidinemethanol
N-Boc-4-piperidinemethanol. -
Alkylation: N-Boc-intermediate + Propargyl Bromide
Ether intermediate. -
Deprotection: Acidic hydrolysis
Final HCl salt.
Detailed Protocol
Step 1: N-Boc Protection
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Reagents: 4-Piperidinemethanol (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Et₃N (1.5 eq), DCM (Solvent).
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Procedure: Dissolve 4-piperidinemethanol in DCM at 0°C. Add Et₃N followed by dropwise addition of Boc₂O in DCM. Warm to RT and stir for 4 hours.
-
Workup: Wash with 1M citric acid, brine, dry over Na₂SO₄, and concentrate. Yield: ~95% (Colorless oil).
Step 2: O-Alkylation (Critical Step)
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Reagents: N-Boc-4-piperidinemethanol (1.0 eq), Sodium Hydride (60% dispersion, 1.5 eq), Propargyl Bromide (80% in toluene, 1.5 eq), TBAI (cat.), DMF (anhydrous).
-
Procedure:
-
Cool DMF solution of N-Boc alcohol to 0°C under N₂.
-
Add NaH portion-wise. Stir 30 min until H₂ evolution ceases.
-
Add Propargyl Bromide dropwise. Add TBAI (tetrabutylammonium iodide) to catalyze.
-
Allow to warm to RT and stir overnight.
-
-
Quench: Carefully add cold H₂O. Extract with EtOAc (3x).
-
Purification: Silica gel chromatography (Hexane/EtOAc) to isolate the ether.
Step 3: Deprotection & Salt Formation
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Reagents: 4M HCl in Dioxane.
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Procedure: Dissolve the intermediate in minimal Dioxane. Add 4M HCl/Dioxane (5 eq) at 0°C. Stir at RT for 2 hours.
-
Isolation: The product precipitates as the HCl salt. Filter the white solid, wash with Et₂O, and dry under vacuum.
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic route from commercially available 4-piperidinemethanol to the target hydrochloride salt.
Medicinal Chemistry Applications
"Clickable" Libraries
The primary utility of 4-[(2-Propynyloxy)methyl]piperidine lies in its terminal alkyne. This group is chemically inert under most physiological conditions but reacts specifically with azides in the presence of Cu(I) catalysts.
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Fragment-Based Drug Discovery (FBDD): The piperidine ring is a "privileged scaffold."[3] By attaching this alkyne-linker, researchers can screen the fragment against protein targets and then rapidly "grow" the molecule by clicking it to azide-functionalized libraries.
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PROTAC Linkers: This molecule serves as an anchor for E3 ligase ligands (e.g., Cereblon binders often contain piperidine motifs). The alkyne allows for the optimization of linker length and composition, a critical parameter in protein degradation efficiency.
Structure-Activity Relationship (SAR) Logic
When incorporating this motif into a drug candidate:
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Basicity: The secondary amine (pKa ~10-11) is protonated at physiological pH, enhancing solubility and electrostatic interactions with aspartate/glutamate residues in binding pockets.
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Metabolic Stability: The ether linkage is generally more metabolically stable than ester or amide equivalents, prolonging half-life.
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Steric Bulk: The propargyl group is small and linear, minimizing steric clashes during initial binding.
Application Logic Diagram
Figure 2: Functional applications of the propargyl-piperidine scaffold in modern drug discovery workflows.
Analytical Characterization
To validate the identity of CAS 1185300-91-7, the following spectral data should be observed.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
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δ 9.00-8.80 (br s, 2H): NH₂⁺ protons (Salt form).
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δ 4.15 (d, 2H): O-CH ₂-C≡CH (Propargyl methylene).
-
δ 3.45 (t, 1H): C≡CH (Terminal alkyne proton).
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δ 3.30 (d, 2H): Piperidine-CH ₂-O (Ether methylene).
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δ 3.20 (m, 2H): Piperidine C2/C6 equatorial.
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δ 2.80 (m, 2H): Piperidine C2/C6 axial.
-
δ 1.85 (m, 1H): Piperidine C4 methine.
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δ 1.75 (m, 2H): Piperidine C3/C5 equatorial.
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δ 1.40 (m, 2H): Piperidine C3/C5 axial.
Mass Spectrometry (ESI-MS)
-
Calculated Mass (M+H)⁺: 154.12[4]
-
Observed Mass: 154.1 m/z
-
Note: In positive mode, the chloride counter-ion is not observed; only the protonated free base is detected.
Handling, Stability & Safety
Safety Data (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.
Storage & Stability
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Hygroscopicity: Hydrochloride salts are often hygroscopic. Store in a desiccator.
-
Temperature: Store at 2–8°C (Refrigerated) for long-term stability.
-
Light Sensitivity: Generally stable, but store in amber vials to prevent potential alkyne degradation over extended periods.
References
-
Sigma-Aldrich. (n.d.). 4-[(2-Propynyloxy)methyl]piperidine hydrochloride Product Sheet. Retrieved from [2]
-
PubChem. (2025).[5] Compound Summary: 4-[(2-propynyloxy)methyl]piperidine.[2][4][6] National Library of Medicine. Retrieved from
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Fundamental reference for alkyne utility).
-
ChemScene. (n.d.). 4-(Prop-2-yn-1-yloxy)piperidine hydrochloride Product Data. Retrieved from (Cited for comparative structural data).
Sources
- 1. 4-[(2-Propynyloxy)methyl]piperidine hydrochloride | 1185300-91-7 [sigmaaldrich.com]
- 2. 4-[(2-Propynyloxy)methyl]piperidine hydrochloride | 1185300-91-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 4-[(2-propynyloxy)methyl]piperidine (C9H15NO) [pubchemlite.lcsb.uni.lu]
- 5. 4-[(2-Naphthyloxy)methyl]piperidine | C16H19NO | CID 24691160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-[ (2-Propynyloxy) methyl]piperidine hydrochloride - GenPrice UK [genprice.uk]
